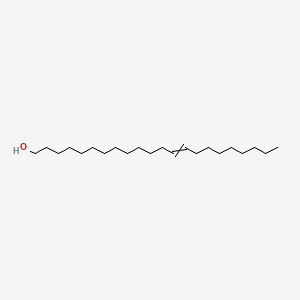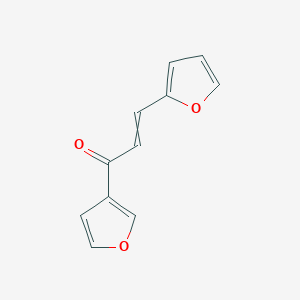
NF449 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids and bases, along with various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of NF449 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in crystalline form and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
NF449 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary applications.
Reduction: Reduction reactions are also possible but are not typically utilized in its primary research applications.
Substitution: The sulfonic acid groups can participate in substitution reactions, which can be useful for modifying the compound for specific research purposes
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids like sulfuric acid, bases like sodium hydroxide, and various organic solvents such as dimethyl sulfoxide (DMSO) and water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield modified analogs of this compound with different functional groups .
Applications De Recherche Scientifique
NF449 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a selective antagonist in studies involving purinergic receptors.
Biology: Employed in research on platelet aggregation and thrombosis due to its ability to inhibit P2X1 receptors
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive platelet aggregation and other cardiovascular diseases
Industry: Utilized in the development of new drugs targeting purinergic receptors and related pathways
Mécanisme D'action
NF449 Sodium Salt exerts its effects by selectively inhibiting the P2X1 purinergic receptor. This inhibition prevents the receptor from binding to its natural ligand, adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways involved in platelet aggregation and other cellular processes . The compound also interacts with the Gsα-subunit of G proteins, further modulating cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suramin: The parent compound from which NF449 Sodium Salt is derived.
NF023: Another suramin analog with fewer sulfonic acid groups.
PPADS: A related compound with different receptor selectivity .
Uniqueness
This compound is unique due to its high selectivity and potency for the P2X1 receptor, making it one of the most effective known antagonists for this receptor. Its ability to inhibit platelet aggregation without significantly affecting other purinergic receptors highlights its specificity and potential therapeutic value .
Propriétés
Formule moléculaire |
C41H27N6Na5O29S8 |
|---|---|
Poids moléculaire |
1439.2 g/mol |
Nom IUPAC |
pentasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-[[3-[(2,4-disulfophenyl)carbamoyl]-5-[(2-sulfo-4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C41H32N6O29S8.5Na/c48-37(44-29-5-1-25(77(53,54)55)15-33(29)81(65,66)67)19-9-20(38(49)45-30-6-2-26(78(56,57)58)16-34(30)82(68,69)70)12-23(11-19)42-41(52)43-24-13-21(39(50)46-31-7-3-27(79(59,60)61)17-35(31)83(71,72)73)10-22(14-24)40(51)47-32-8-4-28(80(62,63)64)18-36(32)84(74,75)76;;;;;/h1-18H,(H,44,48)(H,45,49)(H,46,50)(H,47,51)(H2,42,43,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;/q;5*+1/p-5 |
Clé InChI |
PHCBPKWKKHYRSA-UHFFFAOYSA-I |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)

![(R)-2-Amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15156985.png)
![2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)



![1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B15157020.png)

![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)

![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)
